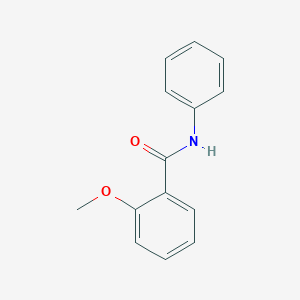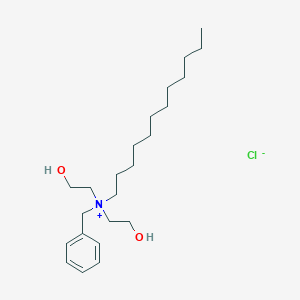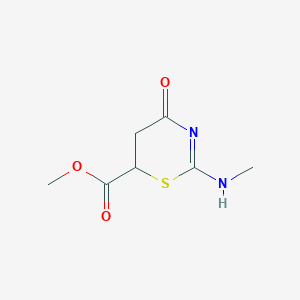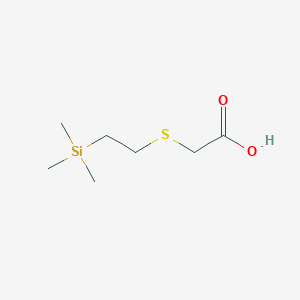
(3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium, also known as HPPHIOA, is a chemical compound with potential applications in scientific research. This compound is a cationic imino-oxido derivative of hydroquinone and has been studied for its ability to act as a redox mediator in various chemical reactions. In
Applications De Recherche Scientifique
(3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium has potential applications in various scientific research fields, including organic synthesis, electrochemistry, and materials science. As a redox mediator, (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium can facilitate electron transfer reactions between two or more chemical species, making it useful in the synthesis of organic compounds and the production of electrochemical devices. (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium has also been studied for its ability to act as a catalyst in the oxidation of alcohols and the reduction of nitro compounds.
Mécanisme D'action
The mechanism of action of (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium involves its ability to undergo reversible redox reactions, which allow it to transfer electrons between two or more chemical species. In the presence of an oxidizing agent, (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium is oxidized to its imino-oxido form, which can then undergo further oxidation or reduction reactions. In the presence of a reducing agent, (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium is reduced to its hydroquinone form, which can then undergo further reduction or oxidation reactions.
Biochemical and Physiological Effects
While there is limited research on the biochemical and physiological effects of (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium, studies have shown that it exhibits low toxicity and is not mutagenic or carcinogenic. (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium is its ability to act as a versatile redox mediator in various chemical reactions. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that it is sensitive to air and moisture, which can affect its stability and reactivity. Additionally, its use in biological systems may be limited due to its potential toxicity.
Orientations Futures
There are several future directions for research on (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium. One area of interest is its potential use as a redox mediator in the production of electrochemical devices, such as batteries and fuel cells. Another area of interest is its potential use in the synthesis of organic compounds, particularly in the oxidation of alcohols and the reduction of nitro compounds. Additionally, further research is needed to explore its potential use in the treatment of oxidative stress-related diseases.
Méthodes De Synthèse
(3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium can be synthesized by the oxidation of hydroquinone with a suitable oxidizing agent, such as hydrogen peroxide or peracetic acid, in the presence of a nitrogen-containing base, such as pyridine or triethylamine. The resulting product is a yellow-orange solid that is soluble in polar solvents such as water, methanol, and ethanol.
Propriétés
Numéro CAS |
17540-51-1 |
|---|---|
Nom du produit |
(3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium |
Formule moléculaire |
C12H10N2O3 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
(3-hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C12H10N2O3/c15-11-5-1-3-9(7-11)13-14(17)10-4-2-6-12(16)8-10/h1-8,15-16H |
Clé InChI |
FZZROTIREDKBGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)N=[N+](C2=CC(=CC=C2)O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)O)N=[N+](C2=CC(=CC=C2)O)[O-] |
Synonymes |
3,3'-Dihydroxyazoxybenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-](/img/structure/B101386.png)


![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)







